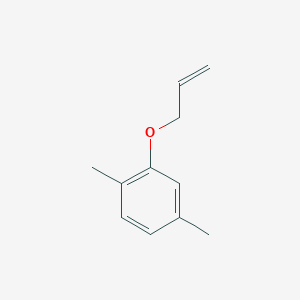

1,4-Dimethyl-2-(prop-2-en-1-yloxy)benzene

Description

1,4-Dimethyl-2-(prop-2-en-1-yloxy)benzene is an aromatic ether derivative featuring a benzene ring substituted with two methyl groups at the 1- and 4-positions and a propenyloxy (allyloxy) group at the 2-position. The allyloxy moiety introduces both steric bulk and electronic effects due to its oxygen atom and conjugated double bond.

Properties

IUPAC Name |

1,4-dimethyl-2-prop-2-enoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-4-7-12-11-8-9(2)5-6-10(11)3/h4-6,8H,1,7H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWAGCIJITDEANI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40277097 | |

| Record name | 1,4-dimethyl-2-(prop-2-en-1-yloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40277097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3727-20-6 | |

| Record name | 1,4-Dimethyl-2-(2-propen-1-yloxy)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003727206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC849 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=849 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-dimethyl-2-(prop-2-en-1-yloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40277097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-DIMETHYL-2-(2-PROPEN-1-YLOXY)BENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22Y4E7LEH7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethyl-2-(prop-2-en-1-yloxy)benzene typically involves the alkylation of 1,4-dimethylbenzene (p-xylene) with prop-2-en-1-ol (allyl alcohol) in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-2-(prop-2-en-1-yloxy)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the prop-2-en-1-yloxy group to a prop-2-en-1-yl group.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of prop-2-en-1-yl derivatives.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1,4-Dimethyl-2-(prop-2-en-1-yloxy)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential antimicrobial and antitumor properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-2-(prop-2-en-1-yloxy)benzene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or antitumor activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1,4-Dimethyl-2-(prop-2-en-1-yloxy)benzene with three analogous compounds:

Structural and Physical Properties

Key Observations:

- Polarity and Solubility: The allyloxy group in the target compound enhances polarity compared to purely alkyl-substituted analogs (e.g., 1,4-Dimethyl-2-(1-methylethyl)benzene), leading to higher solubility in polar solvents like ethanol or acetone.

- Boiling/Melting Points: The presence of oxygen in the allyloxy group may elevate boiling points relative to hydrocarbons (e.g., 1,4-Diisopropenylbenzene) due to dipole-dipole interactions .

Reactivity and Functional Group Behavior

- Allyloxy Group: The propenyloxy substituent can undergo electrophilic aromatic substitution at the ortho/para positions due to the electron-donating ether oxygen. Additionally, the double bond in the allyl moiety may participate in cycloaddition or polymerization reactions, distinguishing it from saturated alkyl or chloro substituents .

- Comparative Reactivity:

Crystallographic and Supramolecular Features

While crystallographic data for the target compound are unavailable, analogous compounds exhibit hydrogen-bonding patterns influenced by substituents. For example:

Biological Activity

1,4-Dimethyl-2-(prop-2-en-1-yloxy)benzene, also known as a derivative of the benzene family, has garnered attention for its potential biological activities. This compound's structure suggests it may interact with various biological pathways, making it a candidate for pharmacological research. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a benzene ring substituted with two methyl groups and an allyloxy group. The synthesis typically involves the reaction of 1,4-dimethylbenzene with appropriate reagents to introduce the prop-2-en-1-yloxy moiety. The synthesis can be optimized through various methods, including microwave-assisted synthesis and solvent-free conditions to enhance yield and purity.

Antioxidant Properties

Research indicates that compounds similar to 1,4-Dimethyl-2-(prop-2-en-1-yloxy)benzene exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.

Table 1: Antioxidant Activity of Related Compounds

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 1,4-Dimethyl-2-(prop-2-en-1-yloxy)benzene | TBD | Scavenging free radicals |

| Cinnamic Acid Derivative | 15 | Inhibition of lipid peroxidation |

| Ferulic Acid | 20 | Modulation of cellular signaling pathways |

Neuroprotective Effects

In vivo studies have demonstrated that derivatives of this compound can enhance neuronal survival under oxidative stress conditions. For instance, in models of oxygen-glucose deprivation (OGD), certain derivatives showed improved cell viability compared to control groups.

Case Study: Neuroprotection in OGD Models

A study assessed the neuroprotective effects of various benzene derivatives in cultured cortical neurons subjected to OGD. The results indicated that at concentrations of 1 μM and 30 μM, certain derivatives significantly increased neuronal survival rates (from 49% to over 87%) compared to untreated controls.

The biological activity of 1,4-Dimethyl-2-(prop-2-en-1-yloxy)benzene can be attributed to several mechanisms:

- Free Radical Scavenging : The compound's structure allows it to donate electrons to free radicals, thus neutralizing them.

- Enzyme Modulation : It may influence the activity of enzymes involved in oxidative stress responses.

- Cell Signaling Pathways : The compound could modulate pathways related to inflammation and apoptosis.

Research Findings

Recent studies have highlighted the potential of this compound in therapeutic applications:

- Neuroprotection : Enhanced neuronal survival in OGD models suggests its use in treating ischemic stroke.

- Anticancer Activity : Preliminary data indicate that this compound may inhibit tumor growth in certain cancer cell lines.

Table 2: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.